(Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is a derivative of coumarin, which is a class of benzopyrones . Coumarins are known for their high emission quantum yield, photo stability, and good solubility in common solvents . They are widely used as laser dyes and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety . The structure was confirmed by spectral analysis using NMR spectroscopy and X-ray crystallography.Chemical Reactions Analysis
The compound can undergo light triggered photodimerization . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .Physical and Chemical Properties Analysis
The compound has a molecular weight of 425.07832 . The yield of the compound is 0.212 g (35.7%), and the melting point is 203–205°C .Scientific Research Applications
Synthesis and Material Science Applications
Synthetic Methodologies
Research by Shablykin et al. (2017) explored the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, focusing on the synthesis of related compounds including (1-oxo-1H-isochromen-3-yl)acetate. This study demonstrates the compound's utility in synthesizing complex organic molecules, which could have implications for material science and organic chemistry Shablykin, Merzhyievsky, & Shablykina, 2017.
Antimicrobial Activity
Čačić et al. (2009) described the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, highlighting the antimicrobial potential of compounds derived from related structures. Such studies suggest possible biomedical applications of derivatives synthesized from the compound Čačić, Molnar, Balić, Draca, & Rajković, 2009.
Coordination Polymers and Sensing Applications
Zhu et al. (2020) synthesized water-stable Zn(II) coordination polymers with potential applications in sensing acetylacetone and Fe3+ ions. This indicates the role of chromene-based compounds in developing materials with specific sensing capabilities Zhu, Fu, Liu, Li, & Dong, 2020.
Chemical Properties and Analysis
Molecular Structure Analysis
The study of molecular and solid-state structures, such as the work by Tomaščiková et al. (2008), which determined the structures of related compounds through X-ray diffraction, NMR, and other spectroscopic methods, provides insight into the chemical properties and potential applications of these molecules in various fields Tomaščiková, Danihel, Böhm, Imrich, Kristian, Potočňák, Čejka, & Klika, 2008.
Environmental and Green Chemistry
The development of environmentally benign procedures, like the rapid microwave-assisted synthesis reported by Raval, Naik, & Desai (2012), highlights the potential of chromene derivatives in promoting green chemistry practices. Their work on synthesizing compounds with antimicrobial activity emphasizes the importance of efficient, sustainable methodologies Raval, Naik, & Desai, 2012.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-24(2,3)30-22(25)14-27-17-8-9-18-20(12-17)29-21(23(18)26)11-15-10-16-6-4-5-7-19(16)28-13-15/h4-12H,13-14H2,1-3H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVJGLZZICBGDE-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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